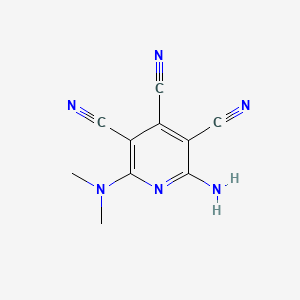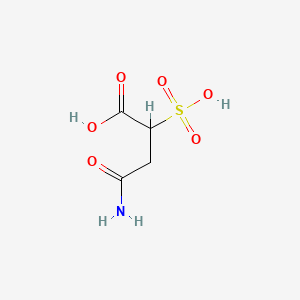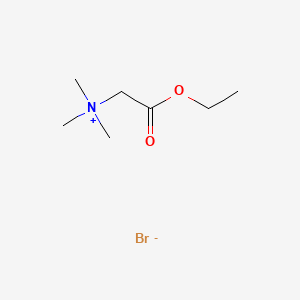
1-methyl-3-pyrrolidyl I+/--cyclopentylmandelate methobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide, also known as glycopyrrolate, is a synthetic anticholinergic agent. It is commonly used in medicine to reduce salivation and respiratory secretions, and to treat peptic ulcers. The compound has a molecular formula of C19H28BrNO3 and a molecular weight of 398.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide involves the esterification of α-cyclopentylmandelic acid with 3-hydroxy-1,1-dimethylpyrrolidinium bromide. The reaction typically requires an acidic catalyst and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on biological systems, particularly its anticholinergic properties.
Medicine: It is used in clinical research to develop new treatments for conditions like peptic ulcers and respiratory disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide involves its anticholinergic properties. It acts as a competitive antagonist of acetylcholine at muscarinic receptors, particularly the M3 receptor. This inhibition reduces the secretion of saliva and other bodily fluids, making it useful in medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: Another anticholinergic agent with similar properties but different chemical structure.
Scopolamine: Similar in function but used primarily for motion sickness and postoperative nausea.
Hyoscine: Used for similar medical applications but has a different mechanism of action.
Uniqueness
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide is unique due to its specific molecular structure, which provides a distinct pharmacological profile. Its high selectivity for muscarinic receptors and its efficacy in reducing secretions make it particularly valuable in medical settings .
Eigenschaften
Molekularformel |
C19H29BrNO3+ |
|---|---|
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrobromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1; |
InChI-Schlüssel |
VPNYRYCIDCJBOM-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)










